2,5,8,10,13,16-Hexaoxaheptadecane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5,8,10,13,16-Hexaoxaheptadecane can be synthesized through the reaction of diethylene glycol monomethyl ether with formaldehyde. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal linkage . The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylene glycol monomethyl ether and formaldehyde are continuously fed into the system. The reaction is carried out under controlled conditions to optimize the yield and purity of the product. The final product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5,8,10,13,16-Hexaoxaheptadecane primarily undergoes substitution reactions due to the presence of ether linkages. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reaction conditions typically include mild temperatures and the presence of a solvent like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound. These reactions usually require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can produce various ether derivatives .
Scientific Research Applications
2,5,8,10,13,16-Hexaoxaheptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is employed in the preparation of biological samples and as a medium for certain biochemical reactions.
Medicine: It is used in the formulation of pharmaceuticals and as a carrier for drug delivery systems.
Mechanism of Action
The mechanism of action of 2,5,8,10,13,16-Hexaoxaheptadecane involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also participate in chemical reactions, forming new compounds that exert specific effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Diethylene Glycol: Similar in structure but lacks the formaldehyde-derived acetal linkage.
Triethylene Glycol: Contains additional ether linkages, making it more hydrophilic.
Polyethylene Glycol: A polymer with multiple ether linkages, used in various industrial and medical applications.
Uniqueness: 2,5,8,10,13,16-Hexaoxaheptadecane is unique due to its specific combination of ether linkages and the acetal group derived from formaldehyde. This structure imparts distinct chemical and physical properties, such as high solubility in water and specific reactivity patterns, making it valuable in various applications .
Properties
CAS No. |
5405-88-9 |
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Molecular Formula |
C11H24O6 |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxymethoxy]ethoxy]ethane |
InChI |
InChI=1S/C11H24O6/c1-12-3-5-14-7-9-16-11-17-10-8-15-6-4-13-2/h3-11H2,1-2H3 |
InChI Key |
SMBXIGKPAGOPPF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCOCCOCCOC |
Origin of Product |
United States |
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